2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
The synthesis of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2,6-difluoroaniline with 2-bromo-6-methylpyridine under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)pyridine: This compound has similar fluorine substitutions but lacks the imidazole ring, making it less versatile in certain reactions.
2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine: This compound is structurally similar but may have different reactivity and biological activities due to the position of the fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10F2N2 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10F2N2/c1-9-5-6-13-17-12(8-18(13)7-9)14-10(15)3-2-4-11(14)16/h2-8H,1H3 |
InChI Key |
YEVIERZUDCIFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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